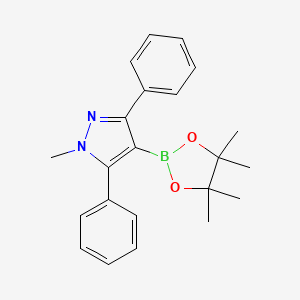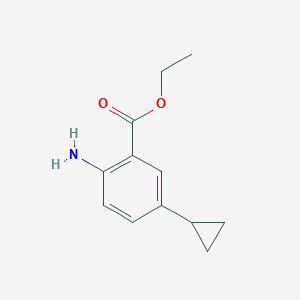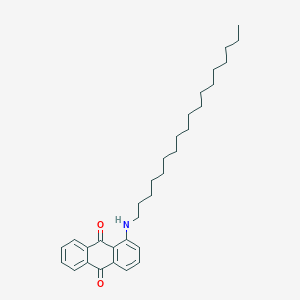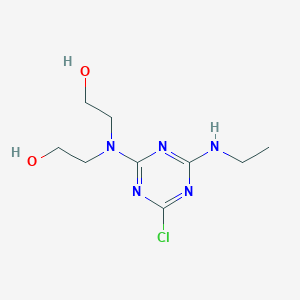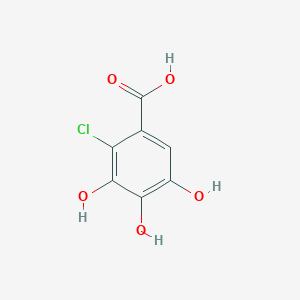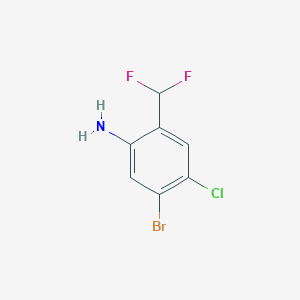
5-Bromo-4-chloro-2-(difluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-chloro-2-(difluoromethyl)aniline: is an aromatic amine compound characterized by the presence of bromine, chlorine, and difluoromethyl groups attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-2-(difluoromethyl)aniline typically involves multi-step reactions starting from commercially available precursors. One common method includes:
Nitration: of a suitable aromatic precursor.
Reduction: of the nitro group to an amine.
Halogenation: to introduce bromine and chlorine atoms.
Difluoromethylation: to add the difluoromethyl group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming quinonoid structures.
Reduction: Reduction reactions can convert the compound into various amine derivatives.
Substitution: The presence of halogens makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.
Major Products:
Oxidation: Quinonoid derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in cross-coupling reactions such as Suzuki-Miyaura coupling.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored as a precursor in the synthesis of pharmaceutical compounds.
Industry:
- Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-2-(difluoromethyl)aniline involves its interaction with specific molecular targets. The presence of halogens and the difluoromethyl group can influence its reactivity and binding affinity to various enzymes or receptors. The exact pathways and targets depend on the specific application and the nature of the interactions at the molecular level.
Comparison with Similar Compounds
- 4-Bromo-2-(trifluoromethyl)aniline
- 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid
- 5-Bromo-4-fluoro-2-methylaniline
Comparison:
- 4-Bromo-2-(trifluoromethyl)aniline: Similar structure but with a trifluoromethyl group instead of difluoromethyl, leading to different reactivity and applications.
- 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: Contains a methoxycarbonyl group, making it more suitable for specific pharmaceutical applications.
- 5-Bromo-4-fluoro-2-methylaniline: The presence of a fluorine atom and a methyl group alters its chemical properties and potential uses.
5-Bromo-4-chloro-2-(difluoromethyl)aniline stands out due to its unique combination of halogens and the difluoromethyl group, which imparts distinct reactivity and potential for diverse applications.
Properties
Molecular Formula |
C7H5BrClF2N |
|---|---|
Molecular Weight |
256.47 g/mol |
IUPAC Name |
5-bromo-4-chloro-2-(difluoromethyl)aniline |
InChI |
InChI=1S/C7H5BrClF2N/c8-4-2-6(12)3(7(10)11)1-5(4)9/h1-2,7H,12H2 |
InChI Key |
NDDUEZGIHDHQML-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)N)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


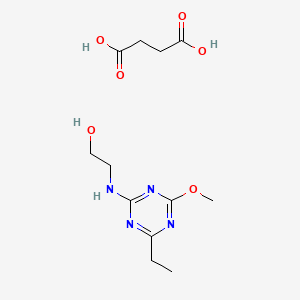
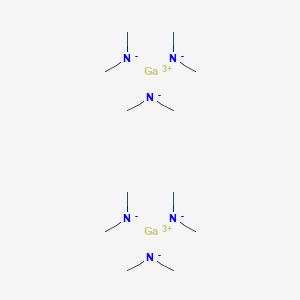
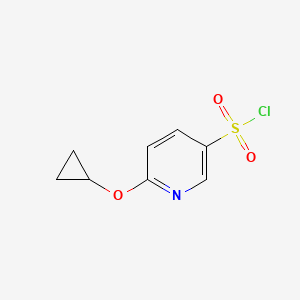

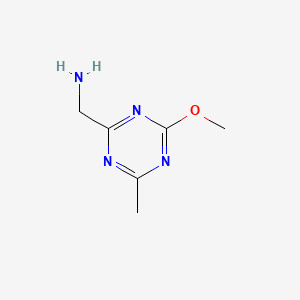
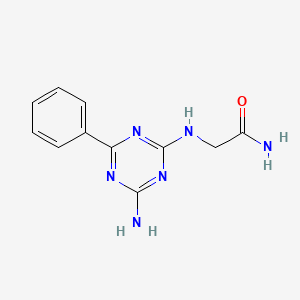

![6-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B13130972.png)
